Cas no 198204-64-7 (2-fluoro-3-MethoxybenzaMide)
2-fluoro-3-MethoxybenzaMide Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-3-MethoxybenzaMide
- 2-fluoro-3-(methyloxy)benzamide
- DA-43351
- 198204-64-7
- SCHEMBL201018
- A1-33013
- AKOS006310213
- LYVBJVKUMUKIQD-UHFFFAOYSA-N
- CHEMBL468614
-
- Inchi: 1S/C8H8FNO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11)
- InChI Key: LYVBJVKUMUKIQD-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C(N)=O)OC
Computed Properties
- Exact Mass: 169.05400
- Monoisotopic Mass: 169.05390666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 1.63350
2-fluoro-3-MethoxybenzaMide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000246-250mg |
2-Fluoro-3-methoxybenzamide |
198204-64-7 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015000246-500mg |
2-Fluoro-3-methoxybenzamide |
198204-64-7 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A015000246-1g |
2-Fluoro-3-methoxybenzamide |
198204-64-7 | 97% | 1g |
$1475.10 | 2023-09-02 | |
| A2B Chem LLC | AE81735-2.5g |
2-fluoro-3-MethoxybenzaMide |
198204-64-7 | 95% | 2.5g |
$1256.00 | 2024-04-20 |
2-fluoro-3-MethoxybenzaMide Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-fluoro-3-MethoxybenzaMide
Comprehensive Overview of 2-Fluoro-3-Methoxybenzamide (CAS No. 198204-64-7): Properties, Applications, and Industry Insights
2-Fluoro-3-Methoxybenzamide (CAS No. 198204-64-7) is a fluorinated aromatic amide compound that has garnered significant attention in pharmaceutical and agrochemical research. This specialty chemical is characterized by its unique molecular structure, combining a fluoro substituent and a methoxy group on the benzene ring, which enhances its reactivity and bioavailability. Researchers and manufacturers are increasingly exploring its potential as a building block for drug discovery and crop protection agents, aligning with the growing demand for sustainable agrochemicals and precision medicine.
The compound’s synthetic versatility makes it valuable for designing small-molecule inhibitors and biologically active compounds. Recent studies highlight its role in modulating enzyme activity, particularly in central nervous system (CNS) disorders and metabolic diseases. With the rise of AI-driven drug discovery, 2-Fluoro-3-Methoxybenzamide has been flagged in computational screenings as a candidate for targeted therapies, reflecting broader trends in personalized healthcare.
From an industrial perspective, the demand for high-purity intermediates like 2-Fluoro-3-Methoxybenzamide is driven by stringent regulatory standards and the need for eco-friendly synthesis methods. Innovations in green chemistry have led to optimized production processes, reducing waste and energy consumption—a critical factor for companies aiming to meet ESG (Environmental, Social, and Governance) goals. This aligns with global searches for "sustainable chemical manufacturing" and "green solvents in synthesis," which dominate academic and industrial discourse.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for quality control of 2-Fluoro-3-Methoxybenzamide. These methods ensure compliance with pharmaceutical-grade standards, addressing concerns about impurity profiling—a hot topic in regulatory forums. Additionally, its stability under varying pH conditions makes it suitable for formulation development, a key focus area for researchers tackling drug delivery challenges.
Market trends indicate a surge in patents involving fluorinated benzamides, particularly in oncology and anti-inflammatory applications. The compound’s lipophilicity and hydrogen-bonding capacity contribute to its drug-likeness, a metric frequently analyzed in medicinal chemistry workflows. As consumers and investors prioritize "next-generation therapeutics," 2-Fluoro-3-Methoxybenzamide exemplifies the intersection of innovation and market viability.
In conclusion, 2-Fluoro-3-Methoxybenzamide (CAS No. 198204-64-7) represents a critical intermediate in modern chemical R&D. Its applications span life sciences, material science, and industrial catalysis, reflecting its multidisciplinary relevance. With advancements in high-throughput screening and computational modeling, this compound is poised to play a pivotal role in addressing unmet medical and agricultural needs, while adhering to sustainability benchmarks.
198204-64-7 (2-fluoro-3-MethoxybenzaMide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)